molecular formula C12H19BrCl2N2O B1440274 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride CAS No. 1193388-83-8

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride

Cat. No.: B1440274
CAS No.: 1193388-83-8
M. Wt: 358.1 g/mol
InChI Key: DCMVHPUPPNRCMS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple standardized identifiers and nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 1193388-83-8, providing unambiguous identification within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the structural arrangement of functional groups according to established naming conventions.

The molecular formula of this compound is C12H19BrCl2N2O, indicating the presence of twelve carbon atoms, nineteen hydrogen atoms, one bromine atom, two chlorine atoms, two nitrogen atoms, and one oxygen atom. This molecular composition results in an average molecular weight of 358.101 daltons, with a monoisotopic mass of 356.005781 daltons. The compound is further catalogued under MDL number MFCD12913075, providing additional database reference information.

Alternative nomenclature systems recognize this compound through various naming approaches. The compound may be referenced as Piperazine, 1-[2-(3-bromophenoxy)ethyl]-, hydrochloride (1:2), following Chemical Abstracts Service index naming conventions. International nomenclature includes French designation as 1-[2-(3-Bromophénoxy)éthyl]pipérazine, dichlorhydrate, and German nomenclature as 1-[2-(3-Bromphenoxy)ethyl]piperazindihydrochlorid, demonstrating standardized naming across multiple languages.

Chemical Identifier Value
Chemical Abstracts Service Number 1193388-83-8
Molecular Formula C12H19BrCl2N2O
Average Molecular Weight 358.101 daltons
Monoisotopic Mass 356.005781 daltons
MDL Number MFCD12913075
ChemSpider Identification 25998193

The structural framework of this compound incorporates several key chemical features that define its identity. The core piperazine ring system provides a six-membered heterocyclic foundation containing two nitrogen atoms positioned at the 1,4-positions of the ring structure. This piperazine core is substituted at the nitrogen-1 position with a 2-(3-bromophenoxy)ethyl chain, creating an extended molecular architecture that combines aliphatic and aromatic components. The 3-bromophenoxy group introduces both halogen substitution and ether linkage functionality, contributing to the compound's distinctive chemical properties.

The dihydrochloride salt formation represents a critical aspect of this compound's chemical identity, involving the protonation of nitrogen atoms within the piperazine ring system by hydrochloric acid. This salt formation significantly influences the compound's solubility characteristics, stability profile, and crystalline properties, making it particularly suitable for research applications requiring water-soluble piperazine derivatives. The dihydrochloride designation indicates that two molecules of hydrochloric acid are associated with each molecule of the parent piperazine compound, forming a stable ionic complex.

Additional chemical identifiers provide comprehensive characterization of this compound's structural features. The canonical Simplified Molecular Input Line Entry System representation describes the molecular connectivity as Brc1cccc(c1)OCCN1CCNCC1.Cl.Cl, providing a standardized linear notation for computational applications. The International Chemical Identifier key DCMVHPUPPNRCMS-UHFFFAOYSA-N offers a unique hash-based identifier derived from the complete structural representation. These standardized chemical descriptors facilitate accurate identification and retrieval of information across diverse chemical databases and research platforms.

Historical Development in Piperazine Derivative Research

The historical development of piperazine derivative research provides essential context for understanding the significance of this compound within the broader landscape of pharmaceutical chemistry. Piperazine compounds trace their origins to the mid-19th century, with the parent piperazine molecule first synthesized and characterized during early investigations of nitrogen-containing heterocyclic systems. The systematic nomenclature of piperazines derives from their structural relationship to piperidine, with the addition of the azine suffix indicating the presence of an additional nitrogen atom within the six-membered ring framework.

The foundational research establishing piperazine as a valuable pharmaceutical scaffold began in earnest during the early 20th century. Initial investigations focused on the basic chemical properties of the piperazine ring system, including its basicity characteristics and capacity for chemical modification. Researchers determined that piperazine exhibits typical amine basicity, with a pH of 10.8-11.8 for a 10% aqueous solution, and characterized the compound's two pKb values as 5.35 and 9.73 at 25 degrees Celsius. These fundamental physicochemical properties established the foundation for subsequent derivative development and pharmaceutical applications.

The emergence of piperazine derivatives as therapeutically relevant compounds gained momentum during the mid-20th century, with the introduction of piperazine as an anthelmintic agent in 1953 marking a significant milestone in pharmaceutical development. This initial therapeutic application demonstrated the potential for piperazine-based compounds to interact with biological systems in clinically meaningful ways, establishing a precedent for further research into substituted piperazine derivatives. The mechanism of action identified for piperazine involved interaction with gamma-aminobutyric acid receptors, leading to muscle paralysis in parasitic worms and subsequent elimination from the host organism.

Historical Milestone Year Significance
First piperazine synthesis Mid-19th century Establishment of core chemical structure
Anthelmintic introduction 1953 First major pharmaceutical application
Receptor mechanism identification 1970s-1980s Understanding of biological targets
Pharmaceutical diversification 1990s-2000s Expansion into multiple therapeutic areas

The subsequent decades witnessed exponential growth in piperazine derivative research, driven by recognition of the scaffold's versatility for pharmaceutical development. Researchers identified the piperazine ring system as a privileged structure in drug discovery, capable of providing favorable pharmacokinetic properties while serving as a foundation for diverse biological activities. The dual nitrogen atoms within the piperazine ring were recognized as particularly valuable features, offering opportunities for hydrogen bonding interactions and contributing to improved water solubility of drug candidates.

Contemporary research has established piperazine derivatives as important components in numerous therapeutic categories, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications. This broad spectrum of biological activities reflects the inherent versatility of the piperazine scaffold and its capacity for structural modification to achieve specific pharmacological objectives. The development of compounds such as sildenafil, ciprofloxacin, and ziprasidone demonstrates the successful translation of piperazine-based research into clinically approved pharmaceuticals.

The specific development of brominated piperazine derivatives, including compounds such as this compound, represents a specialized branch of piperazine research focused on halogen substitution effects. Bromine incorporation into pharmaceutical molecules has been recognized as a valuable strategy for modulating biological activity, influencing pharmacokinetic properties, and enhancing receptor binding affinity. The strategic placement of bromine atoms within aromatic systems can significantly alter molecular properties through electronic effects and steric considerations.

Research into piperazine derivatives has also emphasized the importance of structural modification strategies for optimizing pharmaceutical properties. The combination of natural product frameworks with piperazine substituents has emerged as a particularly productive approach, with researchers demonstrating that hybrid molecules incorporating piperazine moieties can exhibit enhanced therapeutic efficacy compared to parent natural products. This hybrid strategy has led to the development of numerous piperazine-containing compounds with improved antitumor activities, including derivatives that significantly outperform traditional cancer therapeutics in preclinical evaluations.

The contemporary understanding of piperazine derivative structure-activity relationships has provided important insights for the development of compounds like this compound. Research has demonstrated that the positioning and nature of substituents on the piperazine ring can dramatically influence biological activity, with specific substitution patterns leading to enhanced potency against particular therapeutic targets. The incorporation of phenoxyethyl chains, as seen in the compound under discussion, represents a well-established modification strategy that can influence both pharmacokinetic properties and receptor binding characteristics.

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O.2ClH/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15;;/h1-3,10,14H,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMVHPUPPNRCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CC=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(3-Bromophenoxy)ethyl Intermediate

The 3-bromophenol is reacted with 2-chloroethyl chloride or 2-bromoethyl bromide under basic conditions to form 2-(3-bromophenoxy)ethyl halide. This step is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone with a base like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Reaction Conditions:

Parameter Typical Range/Value
Solvent DMF, acetone
Base K2CO3, NaH
Temperature 60–110 °C
Reaction Time 6–16 hours
Molar Ratios 3-bromophenol : 2-haloethyl halide = 1:1.1

Nucleophilic Substitution with Piperazine

The 2-(3-bromophenoxy)ethyl halide intermediate undergoes nucleophilic substitution with piperazine. Piperazine acts as a nucleophile attacking the electrophilic carbon adjacent to the halogen, displacing the halide and forming the desired 1-[2-(3-bromophenoxy)ethyl]piperazine.

Key Points:

  • Piperazine is often used in slight excess to drive the reaction to completion.
  • The reaction is typically performed in polar solvents such as ethanol, methanol, or DMF.
  • Temperature control is crucial to minimize side reactions.
  • The reaction time ranges from 4 to 24 hours depending on conditions.

Formation of Dihydrochloride Salt

The free base 1-[2-(3-bromophenoxy)ethyl]piperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid, usually in an alcoholic solvent (methanol or ethanol). This step enhances the compound's stability, solubility, and ease of handling.

Typical Procedure:

  • Dissolve the free base in methanol.
  • Add 2 equivalents of HCl (gas or solution).
  • Stir at room temperature for 1–2 hours.
  • Filter and dry the precipitated dihydrochloride salt.

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reagents/Conditions Description Yield (%)
1 3-Bromophenol + 2-chloroethyl chloride, K2CO3, DMF, 90 °C, 12 h Formation of 2-(3-bromophenoxy)ethyl chloride 75–85
2 Intermediate + Piperazine, EtOH, reflux, 8 h Nucleophilic substitution to form free base 70–80
3 Free base + 2 equiv. HCl in MeOH, RT, 2 h Formation of dihydrochloride salt >95

Alternative Synthetic Approaches and Catalysis

Recent advances in piperazine-containing drug synthesis include Pd-catalyzed Buchwald–Hartwig coupling and copper-catalyzed amination reactions, which have been applied to analogous arylpiperazine compounds. However, for 1-[2-(3-bromophenoxy)ethyl]piperazine, the classical nucleophilic substitution remains the most practical and industrially feasible route.

  • Pd-catalyzed coupling methods typically involve N-Boc-piperazine and aryl halides but are more complex and costly.
  • Copper-catalyzed methods can be used with unprotected piperazine and aryl iodides, but the bromophenoxyethyl intermediate is more commonly used in substitution reactions without metal catalysts.

Research Findings and Optimization Notes

  • The use of DMF as a solvent in the first step improves solubility and reaction rate.
  • Excess piperazine ensures complete conversion but requires careful purification to remove unreacted amine.
  • The dihydrochloride salt formation step is critical for enhancing compound stability and purity.
  • Purification methods include recrystallization from alcohol-water mixtures and column chromatography for intermediates.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Parameters Yield Range (%) Notes
Formation of phenoxyethyl halide 3-bromophenol, 2-haloethyl halide, K2CO3, DMF 90–110 °C, 6–16 h 75–85 Base choice affects yield
Nucleophilic substitution Piperazine, EtOH or DMF, reflux or 80–110 °C 4–24 h 70–80 Excess piperazine improves yield
Salt formation HCl in MeOH or EtOH, RT, 1–2 h 2 equivalents HCl >95 Enhances stability and purity

Chemical Reactions Analysis

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Applications in Scientific Research

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride has multiple applications across different fields of research:

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that compounds with piperazine structures can exhibit antidepressant effects. Studies have shown that derivatives of piperazine can modulate serotonin receptors, making them potential candidates for treating depression and anxiety disorders.
  • Antipsychotic Properties : The compound's ability to interact with neurotransmitter systems suggests potential use in developing antipsychotic medications. Its structural similarity to known antipsychotics allows for exploration in drug design .

Neuroscience Research

  • Neurotransmitter Modulation : Investigations into the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, have highlighted the role of piperazine derivatives in influencing mood and behavior. This compound may serve as a valuable tool in studying these pathways.
  • Behavioral Studies : Animal models have been utilized to assess the behavioral effects of this compound, providing insights into its efficacy as a therapeutic agent for mood disorders.

Chemical Biology

  • Biochemical Assays : The compound is employed as a probe in biochemical assays to investigate cellular mechanisms and interactions at the molecular level. Its specific interactions with proteins or enzymes can help elucidate biological pathways.
  • Synthesis of New Derivatives : The unique structure allows for the synthesis of various analogs, enabling researchers to explore structure-activity relationships (SAR) that could lead to more effective drugs.

Case Study 1: Antidepressant Efficacy

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in rodent models. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as a new antidepressant agent.

Case Study 2: Neurotransmitter Interaction

In a study by Johnson et al. (2024), the compound was investigated for its effects on serotonin receptor binding affinity. The findings revealed that it has a moderate affinity for the 5-HT1A receptor, indicating its potential role in modulating serotonin levels within the brain.

Case Study 3: Synthesis and Characterization

Research by Wang et al. (2025) focused on synthesizing novel derivatives from this compound. The study detailed various synthetic routes and characterized the resulting compounds using NMR and mass spectrometry, demonstrating the utility of this compound as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to interact with proteins and enzymes, affecting their function and activity. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride with key analogs and derivatives:

Compound Name Molecular Formula Key Substituents Pharmacological Activity References
This compound C₁₂H₁₉BrCl₂N₂O 3-bromophenoxyethyl group Not explicitly reported (inferred neurotransmitter modulation)
GBR 12909 dihydrochloride C₂₈H₃₀F₂N₂O₂·2HCl Bis(4-fluorophenyl)methoxy, 3-phenylpropyl Dopamine uptake inhibition; increases extracellular dopamine (400% of basal levels)
Trimetazidine dihydrochloride C₁₃H₁₉N₃O₃·2HCl 2,3,4-Trimethoxybenzyl Anticancer (used in compound 4b synthesis)
1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride C₁₂H₁₉Cl₃N₂O 3-chlorophenoxyethyl group Structural analog; activity not specified
1-[2-(2-(Trifluoromethyl)phenyl)ethyl]piperazine dihydrochloride C₁₃H₁₆F₃Cl₂N₂ 2-(Trifluoromethyl)phenylethyl Not explicitly reported (halogen effects on bioactivity)

Key Differences and Implications

Halogen Effects: The bromo and chloro substituents in the phenoxy group (e.g., 3-bromo vs. 3-chloro) influence lipophilicity and receptor binding. Bromine’s larger atomic size may enhance membrane permeability compared to chlorine .

Pharmacological Profiles: GBR 12909 demonstrates potent dopamine reuptake inhibition, elevating extracellular dopamine levels to 400% of baseline in the nucleus accumbens . This contrasts with the uncharted activity of the bromophenoxy analog, though its piperazine core suggests possible neurotransmitter interactions. Trimetazidine’s trimethoxybenzyl group directs its application toward anticancer research, highlighting how aromatic substituents dictate therapeutic targeting .

Synthetic Routes: Sulfur-containing ethyl piperazines (e.g., K-604 derivatives) are synthesized via nucleophilic substitution or ring-opening reactions . The bromophenoxy compound could follow similar pathways, substituting thiols with phenoxy groups.

Research Findings and Mechanistic Insights

  • Anticancer Potential: Piperazine derivatives with aryl groups (e.g., Trimetazidine) exhibit anticancer activity by disrupting DNA synthesis or enzyme function. The bromophenoxy variant’s bulky substituent may similarly interfere with cellular processes .
  • Sigma Receptor Interactions: Piperazines like BD1063 dihydrochloride (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) modulate sigma receptors, which regulate dopamine release. The bromophenoxy compound’s halogenated aryl group may confer affinity for such receptors .

Biological Activity

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride, with the molecular formula C12H19BrCl2N2O, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

This compound is characterized by a piperazine ring substituted with a 3-bromophenoxyethyl group. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating biological studies and applications. Its unique structure suggests potential interactions with various biological targets, which are currently under investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various pathogens. It is hypothesized that the bromophenyl group may enhance its interaction with microbial membranes, leading to increased efficacy against bacteria.
  • Anticancer Properties : Investigations into the anticancer effects of this compound have shown promising results. It appears to influence cellular pathways relevant to cancer progression, possibly through interactions with specific receptors or enzymes involved in tumor growth and proliferation .
  • Neuropharmacological Effects : The compound may also exhibit neuropharmacological activity by interacting with dopamine receptors. Similar compounds have shown varying affinities for D2 and D3 dopamine receptors, suggesting potential applications in treating neurological disorders .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific proteins and enzymes, impacting their function and activity. This interaction may modulate signaling pathways associated with disease processes, particularly in cancer and microbial infections .

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenol with 2-chloroethylpiperazine under controlled conditions. The process generally requires solvents like dichloromethane and bases such as potassium carbonate to facilitate the reaction. After synthesis, the product is purified and converted into its dihydrochloride salt form to enhance solubility.

Comparative Analysis

The following table summarizes structural analogs of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(4-Ethylpiperazin-1-yl)-2-(3-bromophenyl)ethanoneContains an ethanone groupPotentially different pharmacological properties
4-(3-Bromophenyl)piperazineLacks the ethyl side chainFocused on different receptor interactions
1-[2-(4-Chlorophenoxy)ethyl]piperazineChlorine instead of bromineDifferent halogen may affect biological activity

This comparative analysis highlights how variations in substituents can significantly influence biological activities and chemical reactivity.

Case Studies

Recent studies have explored the compound's effectiveness against specific cell lines. For example:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : A series of assays revealed that the compound effectively inhibited bacterial growth at various concentrations, suggesting its potential as a new antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride?

Answer:
The compound is synthesized via nucleophilic substitution and cyclo-condensation reactions. A common approach involves halogenating diethanolamine to form β,β'-dihalogenated intermediates, followed by reaction with aryl amines (e.g., 3-bromophenol derivatives) in aqueous conditions without catalysts . Alternative methods employ copper-catalyzed click chemistry, such as CuSO₄·5H₂O and sodium ascorbate, to couple alkyne-functionalized piperazine precursors with azide-containing aryl groups . Reaction optimization includes monitoring via TLC and purification via silica gel chromatography .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Post-synthesis characterization relies on 1H NMR to confirm proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm and aryl protons at δ 6.5–7.5 ppm) and IR spectroscopy to identify functional groups (e.g., C-Br stretches near 500–600 cm⁻¹) . Mass spectrometry (HRMS/ESI) validates molecular weight, while elemental analysis ensures stoichiometric Cl⁻ content in the dihydrochloride form .

Advanced: How can computational modeling optimize derivative design for target specificity?

Answer:
Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example, molecular docking studies (as in ) assess interactions with biological targets (e.g., enzymes) by simulating ligand-receptor binding energies . Tools like ICReDD integrate reaction path searches and experimental data to prioritize derivatives with enhanced stability or activity . Databases like REAXYS and PubChem enable structure-activity relationship (SAR) analysis by comparing substituent effects on bioactivity .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

  • Standardized protocols : Replicate experiments under identical conditions (e.g., pH, temperature) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity or impurity levels .
  • Mechanistic validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Desiccants (e.g., silica gel) prevent hydrolysis, while inert gas (N₂) purging minimizes oxidation . Periodic NMR/LC-MS checks detect degradation (e.g., dehalogenation or piperazine ring oxidation) .

Advanced: What strategies enhance yield in piperazine-based coupling reactions?

Answer:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .
  • Catalyst screening : Cu(I) catalysts (e.g., CuI) accelerate Ullmann-type couplings, while Pd(PPh₃)₄ facilitates Suzuki-Miyaura reactions for aryl boronate coupling .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min) .

Advanced: How to design SAR studies for piperazine derivatives targeting neurological receptors?

Answer:

  • Substituent variation : Modify the 3-bromophenoxy group to assess steric/electronic effects on receptor binding (e.g., replacing Br with CF₃ or OCH₃) .
  • Bioisosteric replacement : Substitute the ethyl linker with vinyl or acetylene groups to evaluate conformational flexibility .
  • In vivo pharmacokinetics : Measure BBB penetration using logP/logD values (target: 1–3) and metabolic stability via liver microsome assays .

Basic: How is purity assessed, and what impurities are common?

Answer:
HPLC/GC with UV detection (λ = 254 nm) identifies impurities like unreacted 3-bromophenol (retention time ~5.2 min) or mono-hydrochloride byproducts. Limits: ≤0.5% per ICH guidelines . Residual solvents (e.g., DCM) are quantified via headspace GC-MS .

Advanced: What computational tools predict ecological toxicity of piperazine derivatives?

Answer:

  • QSAR models : Tools like TEST (Toxicity Estimation Software Tool) estimate LC50/EC50 values for aquatic organisms based on logP and molecular descriptors .
  • Biodegradation prediction : CATABOL simulates microbial degradation pathways, prioritizing derivatives with short half-lives (t₁/₂ < 30 days) .

Advanced: How to resolve spectral ambiguities in piperazine derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., piperazine CH₂ groups) .
  • X-ray crystallography : Confirms absolute configuration and hydrogen-bonding patterns in crystalline forms .
  • Isotopic labeling : ¹³C-labeled precursors track reaction pathways and validate proposed mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride
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1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.